molecular formula C17H20N2O4S B2520613 Ethyl 2-(4-ethoxybenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate CAS No. 476628-17-8

Ethyl 2-(4-ethoxybenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate

Cat. No.: B2520613
CAS No.: 476628-17-8
M. Wt: 348.42
InChI Key: XOMSNPQSJZPQFU-ZCXUNETKSA-N
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Description

Ethyl 2-(4-ethoxybenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate, also known as ETZ, is a novel compound that has been extensively studied in recent years. ETZ belongs to a class of compounds known as thiazoles, which are known to possess a wide range of biological activities.

Scientific Research Applications

Transformations and Synthesis

Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, a related compound, has been utilized in transformations with aromatic amines and monosubstituted hydrazines to produce 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates, showcasing its role in the synthesis of heterocyclic compounds which are crucial in the development of pharmaceuticals and agrochemicals (Albreht et al., 2009).

Synthesis of Derivatives

A study detailed a convenient synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives. These compounds were created by interaction with different arylidinemalononitrile derivatives, indicating the compound's versatility in creating a variety of heterocyclic structures that could have potential applications in medicinal chemistry and materials science (Mohamed, 2021).

Antimicrobial and Antioxidant Studies

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates were synthesized and screened for their antimicrobial and antioxidant activities. Compounds showed excellent antibacterial and antifungal properties, along with significant antioxidant potential. This application demonstrates the compound's relevance in the search for new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Photolysis in Organic Synthesis

The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols suggests two competing photolytic pathways: reversible photoisomerisation to a ketene and a loss of carbon dioxide to form a singlet imino-carbene. This study highlights the compound's role in photochemical transformations, a crucial area in organic synthesis (Ang & Prager, 1992).

Heterocycle Formation via Oxidative Coupling

Research on the oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes in the presence of a rhodium/copper catalyst system under air to afford isocoumarin derivatives demonstrates the compound's utility in the synthesis of fluorescent heterocycles, which have potential applications in materials science and as fluorescent markers in biological research (Shimizu et al., 2009).

Properties

IUPAC Name

ethyl 2-(4-ethoxybenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-5-22-13-9-7-12(8-10-13)15(20)18-17-19(4)11(3)14(24-17)16(21)23-6-2/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMSNPQSJZPQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N=C2N(C(=C(S2)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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